1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine
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Overview
Description
1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a complex organic compound that features a bromine atom, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the bromine atom and the piperidine and piperazine rings. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: The piperazine ring can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonyl group.
Scientific Research Applications
1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It is used in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine: Similar structure but with a chlorine atom instead of a bromine atom.
1-(3-Bromo-5-(morpholin-1-ylsulfonyl)pyridin-4-yl)piperazine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H21BrN4O2S |
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Molecular Weight |
389.31 g/mol |
IUPAC Name |
1-(3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C14H21BrN4O2S/c15-12-10-17-11-13(14(12)18-8-4-16-5-9-18)22(20,21)19-6-2-1-3-7-19/h10-11,16H,1-9H2 |
InChI Key |
VJERPHZBBDXQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Origin of Product |
United States |
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